molecular formula C9H8ClNOS B1520799 4-(Chloromethyl)-5-methyl-2-(thiophen-3-yl)-1,3-oxazole CAS No. 1107663-77-3

4-(Chloromethyl)-5-methyl-2-(thiophen-3-yl)-1,3-oxazole

Cat. No. B1520799
M. Wt: 213.68 g/mol
InChI Key: NTZYYXVEAWDWCR-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, the Gewald reaction is a typical and significant synthetic method to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely depending on their structure. For example, the melting point of 4-(chloromethyl)-2-(thiophen-3-yl)-1,3-thiazole is 62-63°C .

Scientific Research Applications

Synthesis and Characterization

  • Experimental and Theoretical Analysis of Intermolecular Interactions in 1,2,4-Triazole Derivatives :
    • This study synthesized and characterized biologically active 1,2,4-triazole derivatives. It used X-ray diffraction, DSC, TGA, and hot stage microscopy to study solvatomorphic behavior and different thermal techniques for analysis. The research provided insights into intermolecular interactions like C–H⋯O, C–H⋯SC, C–H⋯π, which are relevant in understanding the chemical behavior of similar compounds such as "4-(Chloromethyl)-5-methyl-2-(thiophen-3-yl)-1,3-oxazole" (Shukla et al., 2014).

Antileishmanial Activity

  • Antileishmanial Activity Study and Theoretical Calculations for 4-Amino-1,2,4-Triazole Derivatives :
    • This paper focused on the antileishmanial activity of 4-amino-1,2,4-triazole derivatives, showing that these compounds can have significant biological activity, which could be relevant for similar structures (Süleymanoğlu et al., 2017).

Molecular Stabilities and Conformational Analyses

  • Molecular Stabilities, Conformational Analyses, and Molecular Docking Studies of Benzimidazole Derivatives :
    • The study investigated the tautomeric properties, conformations, and anti-cancer properties of benzimidazole derivatives, providing insights into molecular stability and potential pharmacological applications. This research is relevant to understanding the properties of similar compounds like "4-(Chloromethyl)-5-methyl-2-(thiophen-3-yl)-1,3-oxazole" (Karayel, 2021).

Synthesis and Extended Applications

  • Synthesis of Extended Oxazoles II Reaction Manifold of 2-(Halomethyl)-4,5-Diaryloxazoles

    :

    • This paper presented the synthesis of 2-(halomethyl)-4,5-diphenyloxazoles, demonstrating the reactivity and potential applications of oxazole derivatives in synthetic chemistry, which could be applicable to the study of "4-(Chloromethyl)-5-methyl-2-(thiophen-3-yl)-1,3-oxazole" (Patil & Luzzio, 2016).
  • 5(4H)-Oxazolones. Part XIII. A New Synthesis of 4-Ylidene-5(4H)-Oxazolones :

    • The study involved the synthesis of 4-ylideneoxazolones, starting from 4-chloromethylene-2-phenyl-5(4H)-oxazolone. It highlights the methodological advancements in the synthesis of oxazole derivatives (Beccalli, Clerici, & Gelmi, 1999).

Safety And Hazards

The safety and hazards of thiophene derivatives can also vary widely. For example, 4-(Thiophen-3-yl)aniline is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on thiophene derivatives are likely to continue to focus on their synthesis and evaluation for various biological activities. Given their wide range of potential applications, from medicinal chemistry to material science, there is significant interest in developing new thiophene derivatives and understanding their properties .

properties

IUPAC Name

4-(chloromethyl)-5-methyl-2-thiophen-3-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNOS/c1-6-8(4-10)11-9(12-6)7-2-3-13-5-7/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZYYXVEAWDWCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CSC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-5-methyl-2-(thiophen-3-yl)-1,3-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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